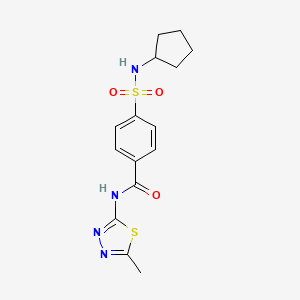

4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

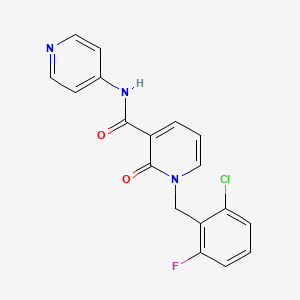

“4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H18N4O3S2 and a molecular weight of 366.45. It contains a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of interest due to their broad types of biological activity . An efficient, eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives has been reported .Molecular Structure Analysis

The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . Many drugs containing a 1,3,4-thiadiazole nucleus are available in the market .Chemical Reactions Analysis

1,3,4-Thiadiazoles have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A series of pyrazole attached with 1,3,4-thiadiazoles hybrids were synthesized .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of cyclosulfamides, which are structurally related to 4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, has been explored using amino acids and chlorosulfonyl isocyanate as starting materials. These compounds show potential for asymmetric synthesis due to their well-defined configuration (Regainia et al., 2000).

Chemical Reactivity : Thiadiazole derivatives, including those similar to the compound , have been synthesized using microwave irradiation, which indicates their reactivity and potential for facile synthesis in drug development (Tiwari et al., 2017).

Biological Applications

Anticancer Activity : Some benzamide derivatives containing thiadiazole scaffold have shown promising anticancer activity against various human cancer cell lines. This suggests the potential of this compound in oncological research (Tiwari et al., 2017).

Carbonic Anhydrase Inhibition : Structurally similar compounds have been investigated as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological processes. This indicates potential applications in the development of therapeutic agents (Ulus et al., 2016).

Photodynamic Therapy

- Photosensitizers in Cancer Treatment : Derivatives of thiadiazole benzamide have been studied for their role in photodynamic therapy, a technique used in cancer treatment. Their high singlet oxygen quantum yield suggests their potential as Type II photosensitizers for treating cancer (Pişkin et al., 2020).

Other Potential Applications

Antitumor and Antioxidant Agents : Compounds incorporating 1,3,4-thiadiazole have been synthesized and evaluated as potential antitumor and antioxidant agents, indicating a broad spectrum of possible pharmacological applications (Hamama et al., 2013).

Antifungal Agents : Benzamides with thiadiazole and thiazole derivatives have been proposed as potential antifungal agents, expanding the compound's potential in antimicrobial therapy (Narayana et al., 2004).

将来の方向性

The 1,3,4-thiadiazole nucleus and its derivatives, including “4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide”, have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring more biological activities and potential applications of these compounds.

作用機序

Thiadiazoles

Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. They are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Sulfamoyl compounds

Sulfamoyl compounds, such as sulfonamides, are widely used in medicine for their antibacterial properties. They work by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth .

Benzamides

Benzamides are a class of compounds containing a benzene ring attached to an amide group. They have a wide range of biological activities and are used in various therapeutic areas, including oncology, psychiatry, and gastroenterology .

特性

IUPAC Name |

4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c1-10-17-18-15(23-10)16-14(20)11-6-8-13(9-7-11)24(21,22)19-12-4-2-3-5-12/h6-9,12,19H,2-5H2,1H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFIKAQBWVIPDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2512839.png)

![2-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2512840.png)

![2-[[1-(4-Methylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2512846.png)

![N-[[1-[[2-(Aminomethyl)spiro[2.3]hexan-2-yl]methyl]triazol-4-yl]methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2512847.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2512848.png)

![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2512853.png)

![(1R,3S,6R,10R,11S)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one](/img/no-structure.png)

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2512857.png)

![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512861.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2512862.png)